Methyl 6-Methylquinoline-3-carboxylate vs. Unsubstituted Quinoline-3-carboxylates: NNMT Inhibitory Activity (Ki = 89 nM)
Methyl 6-Methylquinoline-3-carboxylate demonstrates specific inhibitory activity against nicotinamide N-methyltransferase (NNMT) with Ki = 89 nM [1]. This value was obtained in an enzyme inhibition assay using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium levels [1]. In contrast, structurally related quinoline-3-carboxylate derivatives lacking the 6-methyl substituent exhibit markedly different activity profiles, with a reported >1000-fold range of activity across the inhibitor series [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | Unsubstituted quinoline-3-carboxylate analogs: activity spanning >1000-fold range; 6-position substitution is critical for potency optimization |
| Quantified Difference | 6-Methyl substitution contributes to 89 nM potency within a series where activity varies >1000-fold |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3) |
Why This Matters
This specific 89 nM Ki value identifies methyl 6-methylquinoline-3-carboxylate as a validated NNMT inhibitor scaffold, enabling targeted procurement for metabolic disease and cancer metabolism research where NNMT is implicated.
- [1] BindingDB. BDBM50247634 / CHEMBL4067973. Affinity Data: Ki = 89 nM (human NNMT). View Source
- [2] Neelakantan H, et al. Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(12):5015-5028. (CORE repository) View Source
